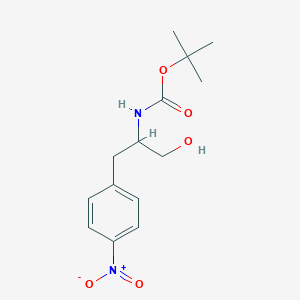
Methyl (Methyl-4-chlorobenzene)-phosphinic acid chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (Methyl-4-chlorobenzene)-phosphinic acid chloride is an organophosphorus compound that features a phosphinic acid chloride group attached to a methyl-4-chlorobenzene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (Methyl-4-chlorobenzene)-phosphinic acid chloride typically involves the reaction of methyl-4-chlorobenzene with phosphorus trichloride (PCl₃) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the phosphinic acid chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction conditions. The process may include steps such as purification and isolation of the final product to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (Methyl-4-chlorobenzene)-phosphinic acid chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation Reactions: The phosphinic acid chloride group can be oxidized to form phosphonic acid derivatives.
Reduction Reactions: The compound can be reduced to form phosphine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products
Substitution: The major products are phosphinic acid derivatives with various substituents.
Oxidation: The major products are phosphonic acids.
Reduction: The major products are phosphine derivatives.
Aplicaciones Científicas De Investigación
Methyl (Methyl-4-chlorobenzene)-phosphinic acid chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphinic acid derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.
Industry: It is used in the production of materials with specific properties, such as flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of Methyl (Methyl-4-chlorobenzene)-phosphinic acid chloride involves its interaction with nucleophiles, leading to the formation of phosphinic acid derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. The compound’s reactivity is influenced by the electron-withdrawing effect of the chlorobenzene moiety, which stabilizes the intermediate species formed during the reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (Methyl-4-bromobenzene)-phosphinic acid chloride
- Methyl (Methyl-4-fluorobenzene)-phosphinic acid chloride
- Methyl (Methyl-4-nitrobenzene)-phosphinic acid chloride
Uniqueness
Methyl (Methyl-4-chlorobenzene)-phosphinic acid chloride is unique due to the presence of the chlorine atom, which imparts specific electronic and steric properties to the compound. This influences its reactivity and the types of reactions it can undergo, making it distinct from its bromine, fluorine, and nitro analogs.
Propiedades
Fórmula molecular |
C8H9Cl2OP |
|---|---|
Peso molecular |
223.03 g/mol |
Nombre IUPAC |
1-chloro-4-[[chloro(methyl)phosphoryl]methyl]benzene |
InChI |
InChI=1S/C8H9Cl2OP/c1-12(10,11)6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 |
Clave InChI |
TUHLCNFXANKGIP-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(CC1=CC=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Oxabicyclo[3.1.0]hexan-6-ol](/img/structure/B13709639.png)







